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Compound of Interest

Compound Name: Tersolisib

Cat. No.: B10862097

Introduction

Tersolisib, also known as STX-478, is an orally bioavailable and central nervous system
(CNS) penetrant allosteric inhibitor.[1] It demonstrates high potency and selectivity for mutant
forms of the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha
(PIK3CA).[2] Specifically, Tersolisib targets prevalent helical- and kinase-domain mutations,
including the H1047R and H1047X variants.[2][3][4] Dysregulation of the PI3K/Akt/mammalian
target of rapamycin (mTOR) pathway, often driven by activating mutations in PIK3CA, is a
frequent event in various solid tumors, promoting cell growth, survival, and resistance to
therapies. Tersolisib's selective inhibition of mutant PI3Ka aims to provide a more targeted
and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.

Core Mechanism and Downstream Signaling Pathway

Tersolisib functions by selectively targeting and allosterically binding to mutated PIK3CA,
thereby inhibiting its kinase activity. This targeted inhibition prevents the PI3K-mediated
conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-
bisphosphate (PIP3) at the cell membrane. The subsequent reduction in PIP3 levels leads to
the suppression of the entire downstream PI3K/Akt/mTOR signaling cascade.

The key downstream signaling events modulated by Tersolisib are:

« Inhibition of Akt Phosphorylation: Reduced PIP3 levels prevent the recruitment and activation
of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at
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the cell membrane. This leads to a decrease in the phosphorylation and subsequent
activation of all Akt isoforms.

e Modulation of mMTORCL1 Activity: Activated Akt normally phosphorylates and inhibits the
tuberous sclerosis complex (TSC), a negative regulator of the mTOR complex 1 (nTORC1).
By inhibiting Akt, Tersolisib leads to the sustained activity of the TSC complex, which in turn
inhibits mMTORCL1.

e Suppression of Protein Synthesis and Cell Growth: The inhibition of mMTORCL1 prevents the
phosphorylation of its key downstream effectors: the 40S ribosomal protein S6 kinase 1
(S6K1) and the eukaryotic initiation factor 4E binding protein (4EBP1). This results in the
suppression of protein synthesis and a halt in cell cycle progression and anabolic growth.

 Induction of Apoptosis: The PI3K/Akt pathway is a critical regulator of cell survival. By
inhibiting this pathway, Tersolisib promotes apoptosis in tumor cells that harbor activating
PIK3CA mutations.

The overall effect of Tersolisib is the inhibition of tumor cell growth and the induction of
apoptosis in cancers with PIK3CA H1047X mutations.
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Caption: Downstream signaling of Tersolisib in PI3Ka-mutant cells.

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.benchchem.com/product/b10862097?utm_src=pdf-body-img
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity
of Tersolisib from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Tersolisib

Parameter Target Value Reference

Mutant PI3Ka

IC50 9.4 nmol/L
(H1047R)
o Mutant PI3Ka vs. 14-fold greater for
Selectivity )
Wild-Type mutant

Table 2: In Vivo Efficacy of Tersolisib in a Xenograft Model

Animal Model Treatment Dosage Outcome Reference
Female BALB/c o Dose-dependent
) Tersolisib (p.o., o
nude mice (CAL- ) 30, 100 mg/kg reduction in
daily for 28 days)
33 xenograft) tumor volume

Table 3: Clinical Efficacy of Tersolisib Monotherapy

o ) Patient
Clinical Trial . Treatment Outcome Reference
Population

22 breast cancer

patients (most o 23% Overall
PIKALO-1 . Tersolisib

previously Response Rate
(Phase 1/2) . monotherapy

received a (ORR)

CDKA4/6 inhibitor)

Experimental Protocols
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Detailed methodologies for the key experiments cited are crucial for the interpretation of the
results and for designing future studies.

In Vitro Selectivity Assay

o Objective: To determine the selectivity of Tersolisib for mutant PI3Ka over the wild-type
form.

e Cell Line: MCF10A cells engineered to harbor the H1047R kinase-domain mutation were
utilized.

o Methodology:
o MCF10A-H1047R cells were cultured under standard conditions.

o Cells were treated with a range of Tersolisib concentrations (e.g., 0-10,000 nM) for a
specified duration (e.g., 1 hour).

o Following treatment, cell lysates were prepared and subjected to downstream analysis,
such as Western blotting, to assess the phosphorylation status of Akt and other pathway
components.

o The concentration of Tersolisib required to inhibit 50% of the mutant PI3Ka activity (IC50)
was calculated and compared to the IC50 against wild-type PI3Ka to determine selectivity.

In Vivo Xenograft Model

» Objective: To evaluate the anti-tumor efficacy of Tersolisib in a living organism.
e Animal Model: Female BALB/c nude mice were used.
o Methodology:

o CAL-33 human cancer cells were subcutaneously implanted into the mice to establish
tumors.

o Once tumors reached a palpable size, mice were randomized into treatment and control
groups.
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o Tersolisib was formulated for oral administration (p.o.). A common formulation involves
dissolving the compound in a vehicle such as a mixture of DMSO and corn oil.

o Mice in the treatment groups received single daily oral doses of Tersolisib (e.g., 30 mg/kg
and 100 mg/kg) for a defined period, such as 28 days.

o Tumor volume was measured regularly throughout the study to assess the treatment
effect.

o At the end of the study, tumors could be excised for further pharmacodynamic and
biomarker analysis.
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Caption: Preclinical evaluation workflow for Tersolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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